5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of functional groups, including a chloromethyl group, a pyridylsulfonyl group, and an oxadiazole ring
Preparation Methods
The synthesis of 5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Attachment of the Pyridylsulfonyl Group: The pyridylsulfonyl group can be introduced through sulfonylation reactions using pyridine-2-sulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to modify the pyridylsulfonyl group.
Cyclization Reactions: The presence of multiple functional groups allows for intramolecular cyclization reactions, leading to the formation of complex polycyclic structures.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The pyridylsulfonyl group enhances the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds to 5-(Chloromethyl)-3-[(2-pyridylsulfonyl)methyl]-1,2,4-oxadiazole include other oxadiazole derivatives and sulfonyl-containing heterocycles. For example:
5-(Chloromethyl)-2-[(cyclopentylsulfanyl)methyl]-4-methylpyrimidine: This compound shares the chloromethyl group but differs in the heterocyclic core and sulfonyl substituent.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure and are used in similar applications, such as medicinal chemistry and materials science
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and binding properties compared to other similar compounds.
Properties
IUPAC Name |
5-(chloromethyl)-3-(pyridin-2-ylsulfonylmethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3S/c10-5-8-12-7(13-16-8)6-17(14,15)9-3-1-2-4-11-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEGTJBBLPXXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)CC2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380939 | |
Record name | 2-{[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-20-6 | |
Record name | 2-[[[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]sulfonyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]methanesulfonyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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